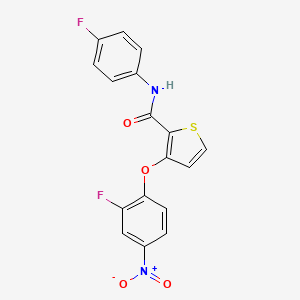
2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure would consist of a pyrimidine ring substituted at the 5-position with a methoxy group and at the 2-position with a 2,4-dichlorobenzyl sulfanyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as solubility, melting point, boiling point, and stability could vary .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is part of a broader class of compounds that have been synthesized for various research applications, including exploring their chemical properties and potential biological activities. For instance, studies have reported on the synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives and their reactivity, showcasing the chemical versatility and potential utility of these compounds in the development of new pharmaceuticals and materials (dos Santos et al., 2015; Bassyouni & Fathalla, 2013).
Biological Activities
Research on compounds structurally similar to 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol has shown a wide range of biological activities, which could suggest potential applications in medicinal chemistry. For example, the synthesis of pyrimidine derivatives and their evaluation for antimicrobial activity highlights the potential of these compounds in developing new antibiotics or antifungal agents (Mallikarjunaswamy et al., 2017).
Material Science and Catalysis
The chemical reactivity of sulfanyl pyrimidinol derivatives under different conditions has been a subject of study, with findings contributing to the fields of material science and catalysis. Investigations into the reactions promoted by metal coordination reveal the potential for these compounds to participate in complex chemical transformations, which could be harnessed for the synthesis of new materials or as catalysts in organic reactions (Zhu et al., 2010).
Environmental Applications
Research has also explored the environmental applications of pyrimidinol derivatives, including their role in the degradation of pollutants. For example, the degradation of specific herbicides by microbial action has been studied, indicating that derivatives of pyrimidinol could be relevant in bioremediation efforts or in understanding the environmental fate of chemical pollutants (Sharma, Banerjee, & Choudhury, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHDRDCZLCKFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)
![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)
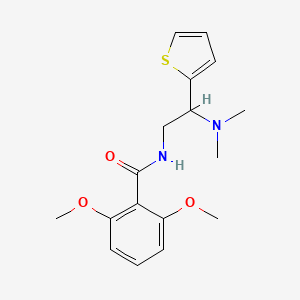
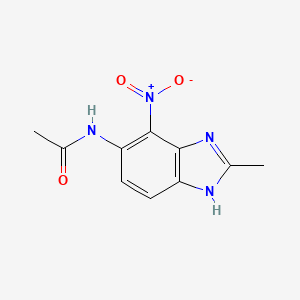
![2,1,3-Benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838287.png)
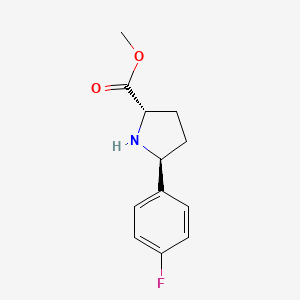
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838293.png)
![N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2838294.png)


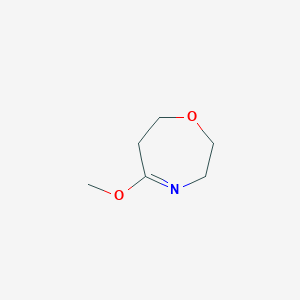
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)
